Pyrrolidine Hydriodide
Overview
Description
Pyrrolidine is a secondary amine and a five-membered heterocycle with the formula C4H9N. It is a colorless liquid with an unpleasant odor and is a key structural motif in many pharmaceuticals and natural products. Pyrrolidine and its derivatives are widely used in organic synthesis and medicinal chemistry due to their versatility and biological relevance .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method includes the palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide protected amine substrates, which is efficient for synthesizing azetidine, pyrrolidine, and indoline compounds . Additionally, the iridium-catalysed synthesis of pyrroles, which are closely related to pyrrolidines, from renewable resources such as alcohols derived from lignocellulosic feedstocks and amino alcohols, has been developed .
Molecular Structure Analysis
Pyrrolidine derivatives can exhibit interesting structural features. For instance, the first pyrrolidine adduct on Sc3N@C80 showed pronounced chemical shift differences of the geminal protons on the pyrrolidine ring, indicative of significant ring current effects on the surface of this endohedral fullerene . Moreover, hybrid cyclo[m]pyridine[n]pyrroles have been synthesized, which display expanded π-conjugation upon protonation, suggesting a dynamic nature of the π-conjugation in these macrocycles .
Chemical Reactions Analysis
Pyrrolidine and its derivatives participate in various chemical reactions. The reaction of pyridine with magnesium hydride species results in heterocycle dearomatisation, forming magnesium compounds with dihydropyridide anions . Furthermore, pyrrolidine rings can be functionalized to create fulleropyrrolidine derivatives, as demonstrated by the regioselective addition of N-ethylazomethine ylide to Sc3N@C80 .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines have been synthesized, showing good solubility in aprotic amide solvents and excellent thermal stability, with glass transition temperatures ranging from 221 to 278°C . These materials also possess low dielectric constants, which can be advantageous in electronic applications . Additionally, the synthesis of pyrrolidine derivatives can lead to materials with strong and flexible properties, suitable for creating robust polyimide films .
Scientific Research Applications
Methods and Experimental Procedures
The compound is used to synthesize diverse multi-functionalized pyrrolidines. These are then screened for biological activity, often involving stereoselective synthesis due to the chiral nature of pyrrolidine derivatives .
Results and Outcomes
The synthesized compounds have shown target selectivity and have been used to develop treatments for various human diseases. The outcomes include the identification of novel compounds with potential therapeutic applications .
Biochemistry
Methods and Experimental Procedures: Hydroxy-l-proline derivatives of Pyrrolidine Hydriodide are synthesized and functionally screened against amino acid transporters using electrophysiological and radiolabeled uptake methods .
Results and Outcomes: The research has led to the discovery of a new class of inhibitors, providing a promising avenue for pharmacological intervention in various pathophysiological processes .
Organic Chemistry
Methods and Experimental Procedures: The compound is involved in synthetic pathways that include the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
Results and Outcomes: The process results in the creation of various pharmaceuticals with different biological profiles, influenced by the stereochemistry of the pyrrolidine ring .
Pharmacology
Results and Outcomes
Chemical Biology
Results and Outcomes
Nanotechnology
Results and Outcomes
Antiviral and Anticancer Therapy
Methods and Experimental Procedures
These analogs are prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors. They are then tested for their ability to inhibit viral reverse transcriptases and mammalian DNA polymerases .
Results and Outcomes: While the newly synthesized nucleoside analogs showed limited biological activity, a phosphoramidate prodrug demonstrated improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .
Pharmacotherapy
Methods and Experimental Procedures: The biological activities of these alkaloids are assessed through various in vitro and in vivo assays to determine their pharmacological potential .
Results and Outcomes: These alkaloids have exhibited antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Material Science
Methods and Experimental Procedures: The synthesis of these frameworks involves systematic strategies that incorporate chiral pyrrolidine functionalities to impart specific properties to the materials .
Results and Outcomes: These functionalized MOFs and COFs have been used in diverse applications, including catalysis, drug delivery, and the development of sensors .
Organocatalysis
Methods and Experimental Procedures
These organocatalysts are synthesized through a series of reactions that often involve the use of proline or its derivatives. The catalysts are then employed in reactions such as aldol reactions, Michael additions, and Mannich reactions to produce chiral molecules .
Results and Outcomes: The use of these organocatalysts has led to the efficient synthesis of numerous chiral compounds with high enantioselectivity, which are important in the development of pharmaceuticals .
Neuropharmacology
Methods and Experimental Procedures: These compounds are tested for their ability to interact with various neurotransmitter systems, using in vitro assays and animal models to assess their efficacy and safety .
Results and Outcomes: Some pyrrolidine derivatives have shown promising results as potential treatments for neurological disorders, including neurodegenerative diseases and cognitive impairments .
Antimicrobial Research
Methods and Experimental Procedures: The synthesized compounds are subjected to antimicrobial assays against a variety of bacterial and fungal strains to evaluate their efficacy .
Results and Outcomes: The research has identified several pyrrolidine-containing compounds that exhibit significant antibacterial and antifungal activities, which could lead to new classes of antibiotics .
Enzyme Inhibition
Methods and Experimental Procedures
The derivatives are designed to mimic the transition states of enzymatic reactions. They are then tested for their inhibitory effects on target enzymes using kinetic studies .
Results and Outcomes: These studies have led to the identification of potent enzyme inhibitors, which have therapeutic potential in treating diseases where enzyme activity is dysregulated .
Synthetic Methodology
Methods and Experimental Procedures: The compound is used in various synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, to create diverse molecular architectures .
Results and Outcomes: The development of these methodologies has expanded the toolkit available to synthetic chemists, enabling the creation of novel compounds with potential applications in various fields .
Chemical Sensing
Methods and Experimental Procedures: These derivatives are incorporated into sensors that can detect specific chemical or biological analytes with high sensitivity and selectivity .
Results and Outcomes: The research has yielded sensors that can be used for environmental monitoring, medical diagnostics, and security applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrrolidine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.HI/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMZFFIQRMJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine Hydriodide | |
CAS RN |
45361-12-4 | |
Record name | Pyrrolidine Hydriodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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